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Compound of Interest

Compound Name: SB-633825

Cat. No.: B610716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SB-633825 is a potent, ATP-competitive multi-kinase inhibitor with significant activity against

Tunica interna Endothelial Kinase 2 (TIE2), Lymphocyte-Oriented Kinase (LOK, also known as

STK10), and Breast Tumor Kinase (BRK, also known as PTK6). Its ability to target these key

signaling proteins makes it a valuable tool for research in angiogenesis, cancer biology, and

immunology. This document provides a comprehensive overview of the known properties of

SB-633825, including its physicochemical characteristics, biological activity, and the signaling

pathways it modulates. Detailed representative experimental protocols and visualizations are

provided to support further investigation and application of this compound in a research setting.

Physicochemical Properties
The fundamental physicochemical properties of SB-633825 are summarized in the table below.

This information is crucial for its proper handling, storage, and preparation for in vitro and in

vivo studies.
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Property Value Reference

CAS Number 956613-01-7

Molecular Formula C28H25N3O3S

Molecular Weight 483.6 g/mol

Purity ≥95%

Appearance Solid

Solubility
Slightly soluble (0.1-1 mg/ml)

in acetonitrile

Storage
Store as a solid at -20°C for ≥4

years.

Stability in Solution

Store in DMSO at -80°C for up

to 2 years or at -20°C for up to

1 year.

Safety and Handling: SB-633825 should be considered hazardous until further information is

available. Standard laboratory precautions should be taken, including avoiding ingestion,

inhalation, and contact with eyes and skin. Wash hands thoroughly after handling. For detailed

safety information, consult the Safety Data Sheet (SDS).

Biological Activity
SB-633825 is a highly potent inhibitor of TIE2, LOK, and BRK, demonstrating ATP-competitive

binding. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-

maximal inhibitory concentrations (IC50) presented below.

Target Kinase IC50 (nM) Reference

TIE2 3.5

LOK (STK10) 66

BRK (PTK6) 150
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At a concentration of 0.1 µM, SB-633825 inhibits LOK to 44% of its maximal activity and TIE2

to 75% of its maximal activity. This compound has been shown to inhibit cancer cell growth and

angiogenesis, highlighting its potential as a research tool in oncology.

Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific

findings. Below are representative methodologies for key experiments used in the

characterization of kinase inhibitors like SB-633825.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound

against a specific kinase using a radiometric assay.

Materials:

Recombinant human kinases (TIE2, LOK, BRK)

Kinase-specific substrate

SB-633825 (or other test compounds) dissolved in DMSO

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM

DTT)

[γ-³²P]ATP

4x LDS sample buffer

NuPAGE 4–12% Bis-Tris precast polyacrylamide gels

Coomassie Protein Stain

Phosphorimager system

Procedure:
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Prepare reaction solutions in a final volume of 21 µL containing approximately 200 ng of the

protein kinase and 2 µg of its specific substrate in 1x kinase assay buffer.

Add the desired concentrations of SB-633825 or DMSO (as a negative control) to the

reaction solutions.

Pre-incubate the reaction mixtures at 30°C for 10 minutes with shaking.

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

Incubate the reactions at 30°C for 30 minutes with shaking (1050 rpm).

Terminate the reactions by adding 7 µL of 4x LDS sample buffer.

Heat the samples at 95°C for 5 minutes.

Separate the proteins by SDS-PAGE using NuPAGE 4–12% Bis-Tris gels.

Stain the gel with Coomassie Protein Stain to visualize the protein bands.

Dry the gel and expose it to a phosphor screen.

Analyze the incorporation of ³²P into the substrate using a phosphorimager system to

determine the extent of kinase inhibition.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protein X-ray Crystallography for Inhibitor Binding Mode
(Representative Protocol)
This protocol outlines the general steps involved in determining the three-dimensional structure

of a kinase in complex with an inhibitor.

Materials:

Highly purified recombinant kinase (e.g., LOK)
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SB-633825

Crystallization screening solutions

Cryoprotectant solution

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

Protein Crystallization:

Concentrate the purified kinase to a suitable concentration (typically 5-20 mg/mL).

Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop).

This involves mixing the protein solution with a precipitant solution from a crystallization

screen.

To obtain a co-crystal structure, incubate the protein with a molar excess of SB-633825
prior to setting up the crystallization trials.

Crystal Harvesting and Cryo-protection:

Carefully harvest suitable crystals from the crystallization drops.

Briefly soak the crystals in a cryoprotectant solution (typically containing a high

concentration of a cryoprotectant like glycerol or ethylene glycol mixed with the mother

liquor) to prevent ice formation during freezing.

Flash-cool the crystals in liquid nitrogen.

X-ray Diffraction Data Collection:

Mount the frozen crystal on a goniometer in a stream of cold nitrogen gas.

Expose the crystal to a monochromatic X-ray beam and collect diffraction data as a series

of images while rotating the crystal.
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Data Processing and Structure Determination:

Process the diffraction images to determine the unit cell dimensions and integrate the

intensities of the diffraction spots.

Solve the phase problem using molecular replacement, if a homologous structure is

available, or experimental phasing methods.

Build an initial model of the protein-inhibitor complex into the resulting electron density

map.

Structure Refinement and Validation:

Refine the atomic coordinates of the model against the experimental diffraction data to

improve the fit and stereochemistry.

Validate the final structure using various quality control metrics to ensure its accuracy.

Signaling Pathways and Mechanisms of Action
SB-633825 exerts its biological effects by inhibiting the kinase activity of TIE2, LOK, and BRK,

thereby modulating their respective downstream signaling pathways.

TIE2 Signaling Pathway
TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and plays a

critical role in angiogenesis and vascular stability. Its primary ligand is Angiopoietin-1 (Ang1).

The binding of Ang1 to TIE2 induces receptor dimerization and autophosphorylation, leading to

the activation of downstream signaling cascades that promote endothelial cell survival,

migration, and vessel maturation. By inhibiting TIE2, SB-633825 can disrupt these processes,

leading to anti-angiogenic effects.
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Figure 1. Inhibition of the TIE2 signaling pathway by SB-633825.

LOK (STK10) Signaling Pathway
LOK (Lymphocyte-Oriented Kinase) is a serine/threonine kinase that is highly expressed in

lymphocytes and plays a role in regulating lymphocyte migration and adhesion. It is known to

phosphorylate and activate the Ezrin-Radixin-Moesin (ERM) family of proteins, which are

crucial for linking the actin cytoskeleton to the plasma membrane. LOK has also been

implicated in the regulation of the p38 MAPK signaling pathway. By inhibiting LOK, SB-633825
can interfere with these processes, potentially affecting immune cell trafficking and function.
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Figure 2. Inhibition of the LOK (STK10) signaling pathway by SB-633825.

BRK (PTK6) Signaling Pathway
BRK (Breast Tumor Kinase) is a non-receptor tyrosine kinase that is overexpressed in a high

percentage of breast cancers and is associated with poor outcomes. It is involved in signaling

pathways that promote cancer cell proliferation, survival, and migration. BRK can be activated

by various growth factor receptors and, in turn, can phosphorylate a range of downstream

substrates, including STAT3, which is a key transcription factor involved in cell growth and
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survival. Inhibition of BRK by SB-633825 can therefore disrupt these pro-oncogenic signaling

events.
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Figure 3. Inhibition of the BRK (PTK6) signaling pathway by SB-633825.

Conclusion
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SB-633825 is a valuable chemical probe for studying the roles of TIE2, LOK, and BRK in

various physiological and pathological processes. Its potent and relatively clean inhibition

profile, coupled with its characterized mechanism of action, makes it a powerful tool for

dissecting complex signaling networks. This technical guide provides a foundational

understanding of SB-633825, which should facilitate its effective use in research and drug

discovery efforts targeting angiogenesis, cancer, and immune regulation. Further studies are

warranted to fully elucidate the therapeutic potential of inhibiting these kinases, and SB-633825
will undoubtedly play a crucial role in these future investigations.

To cite this document: BenchChem. [An In-depth Technical Guide to SB-633825 (CAS
Number: 956613-01-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610716#sb-633825-cas-number-956613-01-7-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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